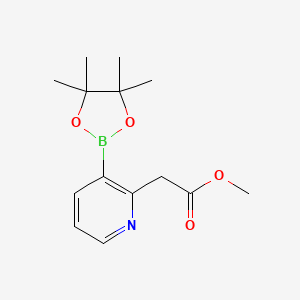

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to a methyl acetate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate typically involves the following steps:

Formation of the Boronate Ester: The initial step involves the reaction of 2-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This forms the boronate ester intermediate.

Esterification: The boronate ester is then subjected to esterification with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.

Reduction: Reduction reactions can target the pyridine ring, potentially leading to the formation of piperidine derivatives.

Substitution: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of various biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Piperidine derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is utilized in the development of pharmaceutical compounds. The boron-containing moiety enhances the compound's reactivity and stability, making it suitable for drug design.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, the incorporation of the boron atom has been linked to increased potency in inhibiting tumor growth by facilitating interactions with biological targets such as enzymes involved in cell proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions is particularly valuable for forming carbon-carbon bonds.

Table: Comparison of Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Negishi Coupling | Zn catalyst | 78 | |

| Stille Coupling | Sn catalyst | 90 |

These reactions demonstrate the compound's utility in synthesizing complex organic molecules that are critical in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials with specific optical and electronic properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the materials. For example, polymers modified with this boron-containing compound showed improved resistance to thermal degradation compared to unmodified polymers .

Wirkmechanismus

The mechanism by which Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate exerts its effects involves the interaction of the boronate ester group with biological molecules. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and other biological processes. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate

- Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-yl)acetate

Uniqueness

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its phenyl and thiophene analogs. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Biologische Aktivität

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest due to its potential biological activities. The presence of the dioxaborolane moiety and the pyridine ring suggests a variety of interactions with biological targets, making this compound a subject of extensive research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 305.36 g/mol |

| Melting Point | Not available |

| Purity | >98% |

Biological Activity Overview

Recent studies have highlighted the biological activity associated with similar compounds containing dioxaborolane and pyridine structures. The following sections summarize key findings regarding the biological activity of this compound.

- GSK-3β Inhibition :

- Cell Viability :

Study on GSK-3β Inhibition

In a study focused on the structure–activity relationship (SAR) of various pyridine derivatives:

- Compound Structure : The presence of specific substituents on the pyridine ring was crucial for enhancing GSK-3β inhibitory activity.

- Results : Compounds that retained the dioxaborolane moiety showed improved binding affinity and selectivity towards GSK-3β compared to those lacking this feature .

Cytotoxicity Assessments

A comprehensive cytotoxicity assessment was performed on several analogs:

| Compound ID | Concentration (µM) | Viability (%) |

|---|---|---|

| Compound A | 0.1 | 95 |

| Compound B | 10 | 85 |

| Compound C | 100 | 60 |

Results indicated that while some compounds reduced cell viability at higher concentrations, others maintained high viability rates even at elevated doses .

Eigenschaften

IUPAC Name |

methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-16-11(10)9-12(17)18-5/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIRALZXGCGQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.